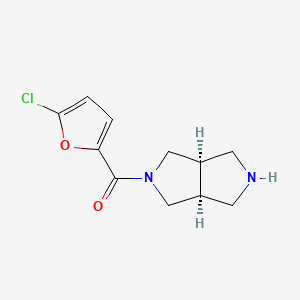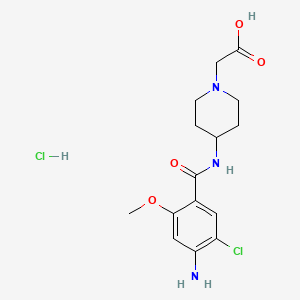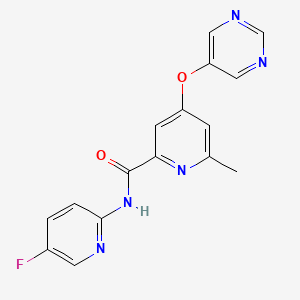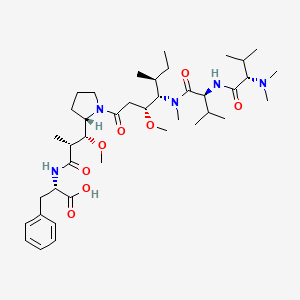
3-(5-Chloro-2-furoyl)-3,7-diazabicyclo(3.3.0)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AZD-1446 is a nicotinic acetylcholine receptor agonist.
Applications De Recherche Scientifique
Modulation of Nicotinic Receptors
A study highlighted the synthesis of diazabicyclo[3.2.1]octanes substituted with chlorinated heteroaryl rings, akin to 3-(5-Chloro-2-furoyl)-3,7-diazabicyclo(3.3.0)octane, showing significant effects in the hot plate assay. This compound demonstrated a high affinity for the alpha4beta2 nAChR subtype, suggesting its role in the modulation of nicotinic receptors. Although these compounds were structurally related to epibatidine and showed potential as analgesics, their activity was devoid at the neuromuscular junction, indicating a specific interaction with nicotinic receptors (Barlocco et al., 1998).
Cardiovascular Research
Compounds structurally related to 3-(5-Chloro-2-furoyl)-3,7-diazabicyclo(3.3.0)octane have been investigated for their potential in cardiovascular research. Specifically, 3,7-diheterabicyclo[3.3.1]nonanes (DHBCNs) showed class III antiarrhythmic activity in post-infarction dog models, suggesting their utility in managing cardiac arrhythmias. The research underscored the potential of these compounds in prolonging the ventricular effective refractory period, although underlying class Ib action was also speculated (Garrison et al., 1996).
Neuropharmacological Potential
The pharmacological profile of certain derivatives of diazabicyclo[3.2.1]octane, sharing a structural resemblance with 3-(5-Chloro-2-furoyl)-3,7-diazabicyclo(3.3.0)octane, indicated potential application in neuropharmacology. These derivatives showed high affinity and selectivity for the μ opioid receptor and inhibited nociceptive responses in mice. Such findings point towards their potential utility in pain management and as candidates for clinical treatment of pain (Fadda et al., 1997).
Enhancing Anti-Knock Quality of Gasoline
A systematic review not directly related to 3-(5-Chloro-2-furoyl)-3,7-diazabicyclo(3.3.0)octane, but relevant in the broader context of fuel additives, discussed the introduction of promising components to enhance the anti-knock quality of gasoline. This research explored the potential of components like bioethanol and furan mixtures in producing environmentally friendly high-octane motor gasoline, indicating the role of chemical additives in improving fuel quality and reducing environmental impact (Abdellatief et al., 2021).
Propriétés
Numéro CAS |
1449608-75-6 |
|---|---|
Formule moléculaire |
C11H13ClN2O2 |
Poids moléculaire |
240.69 |
Nom IUPAC |
[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(5-chlorofuran-2-yl)methanone |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-2-1-9(16-10)11(15)14-5-7-3-13-4-8(7)6-14/h1-2,7-8,13H,3-6H2/t7-,8+ |
Clé InChI |
GTUIQNHJSXQMKW-OCAPTIKFSA-N |
SMILES |
C1C2CN(CC2CN1)C(=O)C3=CC=C(O3)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AZD 1446, AZD-1446, AZD1446, TC 6683, TC-6683, TC6683 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 5-amino-2-hydroxybenzoate](/img/structure/B605663.png)



![[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium](/img/structure/B605670.png)







